1-Benzyl-1-tosylmethyl isocyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

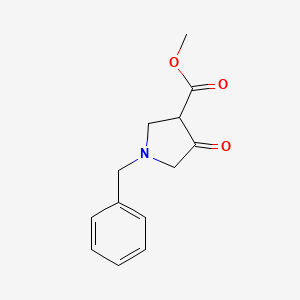

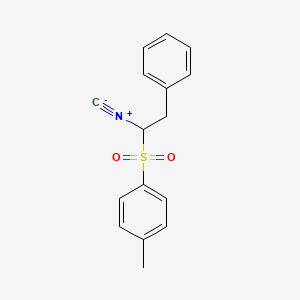

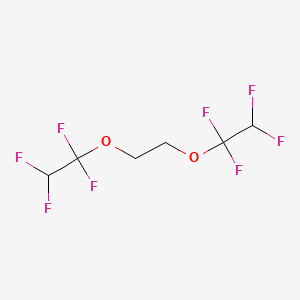

1-Benzyl-1-tosylmethyl isocyanide is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a benzyl group, a tosylmethyl group, and an isocyanide functional group. This compound is utilized in organic synthesis due to its reactivity and ability to form complex structures under mild conditions.

Synthesis Analysis

The synthesis of derivatives of 1-Benzyl-1-tosylmethyl isocyanide can be achieved through a modular sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation. This process is exemplified in the preparation of 1-trifluoromethylisoquinolines, where the starting isocyanides are prepared and then reacted with the Togni reagent in a radical cascade . Another synthetic approach involves the dehydration of N-(1-tosyl-1-alkenyl)formamides, which are obtained from tosylmethyl isocyanide and aldehydes or ketones, to yield 1-isocyano-1-tosyl-1-alkenes .

Molecular Structure Analysis

Chemical Reactions Analysis

1-Benzyl-1-tosylmethyl isocyanide and its derivatives participate in a variety of chemical reactions. For instance, they can undergo radical reactions without the need for a transition-metal catalyst, as demonstrated in the synthesis of CF3-mansouramycin B . Additionally, these compounds can react with primary aliphatic amines or ammonia to form imidazoles . The Passerini reaction is another example where tosylmethyl isocyanide reacts with indane-1,2,3-trione and benzoic acid derivatives to yield indane-1,3-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-1-tosylmethyl isocyanide are not directly reported in the provided papers. However, the reactivity of the isocyanide group suggests that it is a polar compound with a significant dipole moment due to the triple bond. The presence of the benzyl and tosyl groups likely increases the molecular weight and contributes to the overall hydrophobic character of the compound. The stability and reactivity of the isocyanide group make it a valuable synthon in organic chemistry, as evidenced by its use in the synthesis of oxazoles and imidazoles .

Scientific Research Applications

1. Synthesis of 1-Trifluoromethylisoquinolines

- Application Summary : TosMIC is used in the preparation of various 1-trifluoromethylisoquinolines from α-benzylated tosylmethyl isocyanide derivatives .

- Methods of Application : The starting isocyanides are prepared in a modular sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation, and the radical reaction proceeds under mild conditions with high efficiency without any transition-metal catalyst via electron catalysis .

- Results or Outcomes : This protocol has been successfully applied to the total synthesis of CF3-mansouramycin B .

2. Conversion of Carbonyl Groups to Nitriles

- Application Summary : TosMIC is used as a cyanating reagent to convert carbonyl groups to nitriles .

- Methods of Application : The α-carbon of TosMIC is readily deprotonated under basic conditions to yield the carbanion TosC—HNC, which is used in the initial reactions .

- Results or Outcomes : TosMIC can synthesize ketones via di-substitution at the α-position followed by hydrolysis .

3. Synthesis of Imidazole-Based Compounds

- Application Summary : TosMIC is used in the synthesis of 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles .

- Methods of Application : 1-imidoylbenzotriazoles reacted with TosMIC according to the van Leusen reaction to obtain the imidazoles .

1. Synthesis of 1-Trifluoromethylisoquinolines

- Application Summary : TosMIC is used in the preparation of various 1-trifluoromethylisoquinolines from α-benzylated tosylmethyl isocyanide derivatives .

- Methods of Application : The starting isocyanides are prepared in a modular sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation, and the radical reaction proceeds under mild conditions with high efficiency without any transition-metal catalyst via electron catalysis .

- Results or Outcomes : This protocol has been successfully applied to the total synthesis of CF3-mansouramycin B .

2. Conversion of Carbonyl Groups to Nitriles

- Application Summary : TosMIC is used as a cyanating reagent to convert carbonyl groups to nitriles .

- Methods of Application : The α-carbon of TosMIC is readily deprotonated under basic conditions to yield the carbanion TosC—HNC, which is used in the initial reactions .

- Results or Outcomes : TosMIC can synthesize ketones via di-substitution at the α-position followed by hydrolysis .

3. Synthesis of Imidazole-Based Compounds

- Application Summary : TosMIC is used in the synthesis of 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles .

- Methods of Application : 1-imidoylbenzotriazoles reacted with TosMIC according to the van Leusen reaction to obtain the imidazoles .

- Results or Outcomes : The reaction yielded a good amount of the desired imidazole compounds .

4. Synthesis of Heterocyclic Compounds

- Application Summary : TosMIC is used in the synthesis of various heterocyclic compounds such as oxazoles, imidazoles, and pyrroles .

- Methods of Application : The 1,3-dipolar character of TosMIC is exploited in a [3+2] cycloaddition reaction in the presence of a dipolarophile (e.g., alkene, carbonyl, imine) .

- Results or Outcomes : This method has been successfully used to synthesize a variety of heterocyclic compounds .

5. Preparation of Knoevenagel-Type Condensation Products

- Application Summary : TosMIC is used in the preparation of Knoevenagel-type condensation products .

- Methods of Application : TosMIC can act as a connecting reagent of two alkyl halides via di-substitution followed by reduction (e.g., using Li and NH3) .

- Results or Outcomes : This method has been successfully used to prepare a variety of Knoevenagel-type condensation products .

6. Van Leusen Reaction

- Application Summary : The Van Leusen Reaction allows the conversion of a ketone into a nitrile with one additional carbon atom in a single pot using TosMIC as a synthon .

- Methods of Application : TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated .

- Results or Outcomes : This reaction has been successfully used to convert ketones to the homologous nitriles .

Safety And Hazards

Tosylmethyl isocyanide, the base compound for 1-Benzyl-1-tosylmethyl isocyanide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It is toxic if swallowed or if inhaled .

Future Directions

The future directions of 1-Benzyl-1-tosylmethyl isocyanide research could involve exploring its unusual reactivity and its potential use in the synthesis of various heterocycles . The development of alternative methods that allow for easy access to isoquinolines and their derivatives is still of importance .

properties

IUPAC Name |

1-(1-isocyano-2-phenylethyl)sulfonyl-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGXGWNKJBMMPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570862 |

Source

|

| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1-tosylmethyl isocyanide | |

CAS RN |

58379-86-5 |

Source

|

| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)